molecular formula C6H6F5IO B6312908 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol CAS No. 1858264-42-2

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol

Cat. No.: B6312908
CAS No.: 1858264-42-2
M. Wt: 316.01 g/mol
InChI Key: DQUBMDQJRQFWMA-RJRFIUFISA-N
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Description

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol: is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol typically involves the introduction of fluorine and iodine atoms into a hexene backbone. One common method involves the reaction of hex-2-en-1-ol with pentafluoroiodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive species, such as a hydrogen atom, using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI), ammonia (NH₃)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hex-2-en-1-ol

    Substitution: Various substituted hexenes

Scientific Research Applications

Chemistry: 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique reactivity and the presence of fluorine atoms, which can be detected using NMR spectroscopy.

Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and imaging agents.

Industry: This compound is used in the production of specialty chemicals and materials, including polymers and surfactants, where the presence of fluorine atoms imparts unique properties such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism by which 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol exerts its effects is largely dependent on its chemical reactivity. The presence of fluorine atoms increases the compound’s electronegativity, making it a strong electrophile. This allows it to participate in various nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.

Molecular Targets and Pathways:

    Enzymes: The compound can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues.

    Cell Membranes: Due to its hydrophobic nature, it can integrate into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

    5,5,6,6,6-Pentafluorohex-2-en-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodohex-2-en-1-ol: Lacks the fluorine atoms, resulting in different reactivity and properties.

    5,5,6,6,6-Pentafluoro-2-chlorohex-2-en-1-ol: Substitutes chlorine for iodine, leading to different chemical behavior.

Uniqueness: 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms enhances its stability and makes it a valuable building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

(Z)-5,5,6,6,6-pentafluoro-2-iodohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5IO/c7-5(8,6(9,10)11)2-1-4(12)3-13/h1,13H,2-3H2/b4-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBMDQJRQFWMA-RJRFIUFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(/CO)\I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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